4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid
Description
4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group at the para position. The compound is further modified with a methylene-linked azetidine ring (a four-membered nitrogen-containing heterocycle) bearing a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group at the 3-position. This structure combines the reactivity of the boronic acid moiety with the steric and electronic effects of the azetidine-TBDMS system.
The TBDMS group is a bulky, lipophilic protecting group commonly used to stabilize hydroxyl functionalities during synthetic processes, particularly in Suzuki-Miyaura cross-coupling reactions .
Properties
Molecular Formula |
C16H28BNO3Si |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
[4-[[3-[tert-butyl(dimethyl)silyl]oxyazetidin-1-yl]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C16H28BNO3Si/c1-16(2,3)22(4,5)21-15-11-18(12-15)10-13-6-8-14(9-7-13)17(19)20/h6-9,15,19-20H,10-12H2,1-5H3 |
InChI Key |
TYYNPDWQSGWXHX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CC(C2)O[Si](C)(C)C(C)(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the following key stages:
- Formation of the azetidine intermediate bearing the tert-butyldimethylsilyl-protected hydroxy group.
- Attachment of the azetidinylmethyl substituent to the phenyl ring .
- Introduction of the boronic acid functional group on the para-position of the phenyl ring.
This approach ensures selective protection of the hydroxy group, preservation of the azetidine ring integrity, and installation of the boronic acid functionality suitable for further synthetic or medicinal applications.
Preparation of the 3-(tert-Butyldimethylsilyloxy)azetidine Intermediate
The azetidine intermediate with a tert-butyldimethylsilyl-protected hydroxy group is synthesized through a palladium-catalyzed amination reaction:
-
- Starting from an appropriate azetidine derivative or azetidinyl halide.
- Use of tris-(dibenzylideneacetone)dipalladium(0) as the palladium source.
- 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl as the ligand.
- Sodium tert-butoxide as the base.
- Toluene as the solvent.
- Reaction temperature: 110°C.
- Reaction time: 1 hour under an inert nitrogen atmosphere.
-
- A mixture of the amine, halide, base, ligand, and palladium catalyst is stirred under nitrogen at elevated temperature.
- After completion, the reaction mixture is partitioned between water and dichloromethane.
- The organic phase is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.
- Purification is achieved by column chromatography using heptane/ethyl acetate as eluents.
Installation of the Azetidinylmethyl Group onto the Phenyl Ring
The azetidinylmethyl substituent is introduced at the para-position of the phenyl ring, often starting from a 4-bromobenzyl derivative or a suitable benzyl halide:
-
- Nucleophilic substitution or palladium-catalyzed cross-coupling reactions (such as Buchwald-Hartwig amination) are employed to attach the azetidine moiety to the benzyl position.
-
- The tert-butyldimethylsilyl group protects the hydroxy function during these coupling reactions, preventing side reactions.
- Reaction conditions are optimized to maintain the integrity of the azetidine ring and silyl protection.
-
- Use of palladium catalysts with phosphine ligands and appropriate bases in toluene or other inert solvents at elevated temperatures.
Introduction of the Boronic Acid Group
The para-substituted phenyl ring is functionalized with a boronic acid group, typically by:
Lithiation followed by borylation:
- Directed ortho-metalation or halogen-lithium exchange on a bromophenyl intermediate.
- Reaction with trialkyl borates (e.g., trimethyl borate) to form the boronic ester.
- Subsequent acidic hydrolysis to yield the boronic acid.
-
- Miyaura borylation using bis(pinacolato)diboron and palladium catalysis on aryl halides.
- These methods provide high yields and regioselectivity.
Purification and Characterization
- The final compound is obtained as a white powder with a melting point range of 86°C to 91°C.
- Purity is typically above 95%, confirmed by chromatographic and spectroscopic methods.
- Molecular formula: C16H28BNO3Si.
- Molecular weight: approximately 321.3 g/mol.
- Characterization includes nuclear magnetic resonance spectroscopy (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry.
Summary Table of Preparation Steps
| Step Number | Description | Key Reagents/Conditions | Outcome/Purpose |
|---|---|---|---|
| 1 | Synthesis of 3-(tert-butyldimethylsilyloxy)azetidine | Pd2(dba)3, BINAP, NaOtBu, toluene, 110°C, 1 h, N2 atmosphere | Formation of protected azetidine intermediate |
| 2 | Coupling azetidinylmethyl group to para-phenyl ring | Palladium-catalyzed amination or nucleophilic substitution | Attachment of azetidinylmethyl substituent |
| 3 | Introduction of boronic acid group | Lithiation/borylation or Miyaura borylation, acidic workup | Formation of phenylboronic acid functionality |
| 4 | Purification and characterization | Column chromatography, NMR, HPLC | Isolation of pure target compound |
Research Findings and Notes
- The tert-butyldimethylsilyl group plays a crucial role in protecting the hydroxy functionality during the synthetic sequence, preventing unwanted side reactions and enabling selective transformations.
- The boronic acid moiety imparts reactivity useful in Suzuki coupling and reversible covalent bonding with diols, making the compound valuable in organic synthesis and medicinal chemistry.
- The azetidine ring contributes to the structural rigidity and potential biological activity, often explored in drug discovery contexts.
- The synthetic methods rely heavily on palladium-catalyzed cross-coupling techniques, which are well-established for constructing complex molecules with high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields phenols, while reduction of the azetidine ring can produce amines.
Scientific Research Applications
4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity under specific conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid with structurally related boronic acids, emphasizing key differences in substituents, physicochemical properties, and applications:
Key Comparative Insights:
Structural Complexity and Reactivity: The azetidine ring in the target compound introduces conformational rigidity and a tertiary nitrogen, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to flexible aliphatic linkers (SH-7585) or non-nitrogenous analogs . The TBDMS group in all listed compounds improves stability during synthesis but increases hydrophobicity. The azetidine-TBDMS combination in the target compound may reduce solubility in polar solvents compared to 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid .
Synthetic Utility :
- Suzuki-Miyaura coupling is a common application for boronic acids. The steric bulk of the azetidine-TBDMS system in the target compound may slow coupling kinetics relative to less hindered analogs like SH-7585 or D1038 .
Biological Relevance :
- While and highlight boronic acids in kinase and β-lactamase inhibition, the target compound’s azetidine moiety could mimic pharmacophores in drug candidates targeting nitrogen-dependent biological processes (e.g., protease inhibition) .
Physicochemical Properties :
- The melting point of 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (207°C) suggests high crystallinity, likely due to the TBDMS group. The target compound’s melting point may differ due to the azetidine’s influence on packing efficiency .
Biological Activity
4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic acid is a boronic acid derivative notable for its unique structural framework, which includes a tert-butyldimethylsilyl (TBDMS) group and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and organic synthesis.
Basic Information
- Molecular Formula : C₁₂H₂₁B O₃Si
- Molecular Weight : 252.19 g/mol
- Physical Form : White powder
- Melting Point : 86°C to 91°C
Structural Characteristics
The compound's structure is characterized by the presence of a boronic acid group, which is known for its ability to form reversible covalent bonds with diols. This property is pivotal in various biological interactions, particularly in targeting specific biomolecules.
The biological activity of this compound primarily arises from its boronic acid functional group. This group can engage in several biochemical interactions, including:
- Inhibition of Enzymatic Activity : Boronic acids are known to inhibit serine proteases and other enzymes by forming covalent bonds with the active site serine residue.
- Binding Affinity Studies : Interaction studies have demonstrated that this compound exhibits significant binding affinity toward various biological targets, including proteins involved in metabolic pathways.
Case Studies and Research Findings
- Anticancer Activity : Recent studies have indicated that boronic acid derivatives can exhibit anticancer properties by disrupting cell cycle progression and inducing apoptosis in cancer cells. For instance, a study demonstrated that similar compounds showed selective toxicity towards cancerous cells while sparing normal cells .
- Antimicrobial Properties : Research has also explored the antimicrobial potential of boronic acids. A related compound was shown to inhibit bacterial growth by interfering with cell wall synthesis, suggesting that this compound may possess similar properties .
- Enzyme Inhibition Studies : In vitro assays have indicated that this compound can effectively inhibit specific enzymes such as β-lactamases, which are responsible for antibiotic resistance in bacteria. The mechanism involves the formation of a stable complex between the boronic acid and the enzyme's active site .
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(tert-butyldimethylsilyloxy)phenylboronic acid | Phenolic group and boron | Used in Suzuki coupling reactions; potential anticancer properties |
| 4-(hydroxymethyl)phenylboronic acid | Lacks silyl protection | More polar; used in biological assays; shown to inhibit certain enzymes |
| 2-(tert-butyldimethylsilyloxy)phenylboronic acid | Similar silyl group but different position | Exhibits different reactivity patterns; potential applications in drug design |
Q & A
Basic: What are the critical steps and parameters in synthesizing 4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid?
Answer:
The synthesis involves:
Protection of the hydroxyl group on azetidine using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C) to prevent premature deprotection .
Coupling reactions : The TBDMS-protected azetidine is linked to the phenylboronic acid via a methylene bridge, typically using a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in THF/water at 60–80°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization ensure purity. Confirmation is achieved via -NMR (e.g., TBDMS singlet at ~0.1 ppm) and mass spectrometry (e.g., [M+H] peak) .
Key parameters : Strict control of moisture (to prevent boronic acid hydrolysis) and reaction pH (neutral to slightly basic) optimizes yield.
Advanced: How does the TBDMS group influence the reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions?
Answer:
The TBDMS group:
- Reduces steric hindrance : By protecting the azetidine hydroxyl, it prevents unwanted hydrogen bonding or side reactions during coupling .
- Modifies solubility : Enhances organic-phase solubility (e.g., in THF), improving reaction kinetics.
- Kinetic studies : Under varied conditions (pH 7–9, 60–80°C), reaction rates can be quantified via HPLC to compare with unprotected analogs. Lower activation energy (calculated via Arrhenius plots) is observed due to improved boronic acid stability .
Basic: What analytical techniques are used to confirm the structure and purity of this compound?
Answer:
- NMR spectroscopy : -NMR identifies TBDMS (δ 0.1–0.3 ppm) and azetidine protons (δ 3.5–4.5 ppm). -NMR confirms boronic acid presence (δ 28–32 ppm) .
- Mass spectrometry : High-resolution ESI-MS detects the molecular ion (e.g., CHBNOSi expected m/z 364.22) .
- IR spectroscopy : B-O stretching (1340–1390 cm) and Si-O (1050–1100 cm) bands validate functional groups .
Advanced: How can researchers evaluate the stability of this compound under physiological conditions?
Answer:
- pH-dependent stability : Incubate the compound in buffers (pH 4–9, 37°C) and monitor degradation via HPLC over 24–72 hours. Hydrolysis of the boronic acid or TBDMS group is quantified .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (likely >150°C for TBDMS) .
- Light sensitivity : UV-Vis spectroscopy tracks absorbance changes under controlled light exposure .
Advanced: What methodologies assess its binding interactions with biological targets (e.g., enzymes)?
Answer:
- Surface plasmon resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure real-time binding kinetics (association/dissociation rates) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) by titrating the compound into the enzyme solution .
- Competitive assays : Use fluorescent probes (e.g., alizarin red) to determine IC values for diol-binding interactions .
Basic: How should this compound be handled and stored to ensure stability?
Answer:
- Storage : In airtight containers under inert gas (N/Ar) at 2–8°C, away from moisture and oxidizers .
- Handling : Use nitrile gloves, safety goggles, and a fume hood. Avoid contact with water or acids to prevent boronic acid hydrolysis .
Advanced: What distinguishes this compound from other boronic acids in drug discovery applications?
Answer:
- Azetidine moiety : The strained four-membered ring enhances hydrogen-bonding capacity, improving target specificity (e.g., protease inhibition) compared to non-cyclic analogs .
- TBDMS group : Increases lipophilicity (logP >3 predicted), aiding blood-brain barrier penetration in preclinical studies .
Basic: What are common synthetic challenges, and how can they be addressed?
Answer:
- Low coupling yields : Optimize catalyst loading (e.g., Pd(PPh) at 5 mol%) or switch solvents (toluene/ethanol) .
- Deprotection issues : Use tetrabutylammonium fluoride (TBAF) in THF for selective TBDMS removal without boronic acid degradation .
Advanced: How can computational methods (e.g., DFT) predict its reactivity?
Answer:
- DFT calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites. The azetidine nitrogen shows high electron density, favoring interactions with electrophilic enzyme residues .
- Molecular docking : Predict binding poses with targets (e.g., β-lactamases) using AutoDock Vina. The boronic acid aligns with catalytic serine residues, mimicking transition states .
Advanced: What in vitro assays validate its potential as a protease inhibitor?
Answer:
- Fluorogenic assays : Monitor cleavage of substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH) in the presence of the compound. IC values <1 µM indicate potent inhibition .
- Cell-based assays : Treat transfected HEK293 cells expressing the target protease and measure intracellular substrate accumulation via flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
